N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been associated with anti-inflammatory properties, potentially targeting cyclooxygenase (COX) enzymes .
Mode of Action
tuberculosis . In the context of anti-inflammatory properties, benzothiazole derivatives may suppress the COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect thearachidonic acid pathway involved in inflammation .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile .
Result of Action
tuberculosis, suggesting a potential therapeutic effect in tuberculosis treatment . In the context of anti-inflammatory properties, these compounds may help reduce inflammation by suppressing the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide typically involves the reaction of 2-aminobenzothiazole with 5-chloro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF), and bases like sodium hydroxide.
Major Products
Reduction: 5-amino-2-nitrobenzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and anti-tubercular activities.
Medicine: Potential therapeutic agent for treating bacterial infections and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-5-chloro-2-aminobenzamide
- N-(1,3-benzothiazol-2-yl)-5-chloro-2-hydroxybenzamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide is unique due to the presence of both a nitro group and a chlorine atom on the benzamide ring. This combination enhances its antibacterial activity and makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-8-5-6-11(18(20)21)9(7-8)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRBKYWMNABNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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